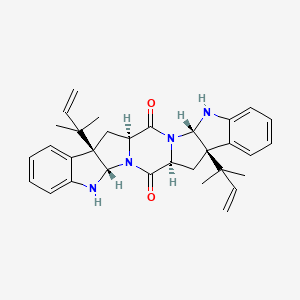
Amauromin
Übersicht
Beschreibung
Amauromine is a naturally occurring alkaloid with significant biological activity. It is a peripheral selective cannabinoid receptor type 1 (CB1) receptor antagonist, with Ki and Kb values of 178 nM and 66.6 nM, respectively . This compound is derived from the fungus Auxarthron reticulatum and has been identified as a potent vasodilator .
Wissenschaftliche Forschungsanwendungen
Amauromin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Alkaloiden verwendet.
Biologie: Die Rolle von this compound als CB1-Rezeptor-Antagonist macht es wertvoll für die Untersuchung von Cannabinoid-Rezeptorfunktionen und Signalwegen.
Medizin: Aufgrund seiner vasodilatatorischen Eigenschaften wird this compound für potenzielle therapeutische Anwendungen bei Herz-Kreislauf-Erkrankungen untersucht.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv den CB1-Rezeptor antagonisiert. Dieser Rezeptor ist Teil des Endocannabinoid-Systems, das eine entscheidende Rolle bei der Regulierung verschiedener physiologischer Prozesse spielt, darunter Schmerz, Appetit und Stimmung. Durch die Blockierung des CB1-Rezeptors kann this compound diese Prozesse modulieren, was zu seinen vasodilatatorischen und anderen biologischen Wirkungen führt .
Wirkmechanismus
Target of Action
Amauromine is a peripheral selective antagonist of the cannabinoid receptor type 1 (CB1) . The CB1 receptor is primarily located in the brain and is involved in various physiological processes, including mood regulation, pain perception, and appetite.
Mode of Action
Instead, it blocks the receptor and prevents it from being activated by other compounds. This interaction results in a decrease in the effects typically associated with CB1 activation, such as pain perception and appetite stimulation .
Biochemical Pathways
Given its role as a cb1 antagonist, it likely impacts the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory .
Result of Action
The molecular and cellular effects of Amauromine’s action are largely dependent on its role as a CB1 antagonist. By blocking the CB1 receptor, Amauromine can potentially modulate various physiological processes regulated by the endocannabinoid system .
Biochemische Analyse
Biochemical Properties
Amauromine interacts with the CB1 receptor, exhibiting antagonist properties . It selectively binds to the CB1 receptor with Ki and Kb values of 178 nM and 66.6 nM, respectively . This interaction suggests that Amauromine may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes.
Cellular Effects
Amauromine’s cellular effects are primarily related to its interaction with the CB1 receptor. As a CB1 receptor antagonist, Amauromine can influence cell function by modulating the activity of this receptor. The CB1 receptor is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Amauromine involves its binding to the CB1 receptor, acting as an antagonist . This binding can inhibit or activate enzymes, leading to changes in gene expression. The exact molecular pathways and biomolecules that Amauromine interacts with are still being studied.
Temporal Effects in Laboratory Settings
It is known that biochemical reactions and the effectiveness of compounds like Amauromine can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its interaction with the CB1 receptor, it is likely that Amauromine is involved in the endocannabinoid system’s metabolic pathways .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Amauromin kann durch einen mehrstufigen Reaktionsprozess synthetisiert werden. Einer der synthetischen Wege umfasst die Verwendung von L-Tryptophan, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, Methylester als Ausgangsmaterial. Die Synthese umfasst mehrere Schritte, darunter Reaktionen mit PPTS in Dichlormethan, Methyltriflat mit 2,6-Di-tert-butylpyridin in Dichlormethan und Trimethylsilyliodid in Acetonitril bei 0 °C .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet Fermentationsprozesse unter Verwendung des Pilzes Auxarthron reticulatum. Der Pilz wird in einem geeigneten Medium kultiviert und die Verbindung wird aus der Kulturbrühe extrahiert. Der Extraktionsprozess umfasst typischerweise eine Lösungsmittelextraktion und chromatographische Reinigung .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Amauromin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen in this compound zu modifizieren.
Substitution: Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten in das this compound-Molekül einzuführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen verschiedene substituierte this compound-Analoga erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Amauromin ist strukturell mit anderen Indolalkaloiden verwandt, wie z. B. Novothis compound und Ent-Cycloechinulin. Diese Verbindungen teilen ähnliche Kernstrukturen, unterscheiden sich jedoch in ihren Substituenten und biologischen Aktivitäten. Zum Beispiel sind Novothis compound und Ent-Cycloechinulin Diketopiperazin-Derivate, die aus Aspergillus novofumigatus isoliert wurden . Im Vergleich zu diesen Verbindungen unterstreichen die einzigartige Selektivität von this compound für den CB1-Rezeptor und seine potente vasodilatatorische Aktivität seine Besonderheit und sein Potenzial für therapeutische Anwendungen .
Ähnliche Verbindungen:
- Novothis compound
- Ent-Cycloechinulin
- Roquefortin C
- 5-N-Acetylardeemin
- Epi-Aszonalenin C
Die einzigartigen Eigenschaften und vielfältigen Anwendungen von this compound machen es zu einer Verbindung von großem Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung.
Eigenschaften
IUPAC Name |
(1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEAHNPKYMHYJJ-CBYNOBLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12CC3C(=O)N4C(CC5(C4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3C1NC7=CC=CC=C27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)[C@@]12C[C@H]3C(=O)N4[C@@H](C[C@@]5([C@H]4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3[C@@H]1NC7=CC=CC=C27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098576 | |
| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88360-87-6 | |
| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88360-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amauromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088360876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amauromine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB3XU39EJD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



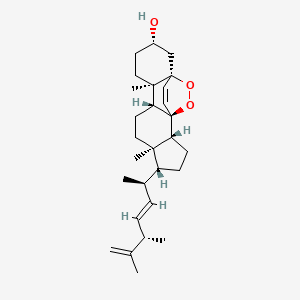
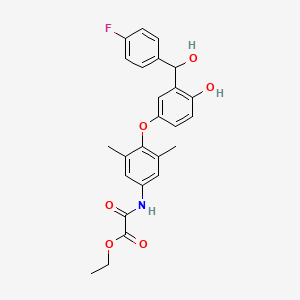

![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)


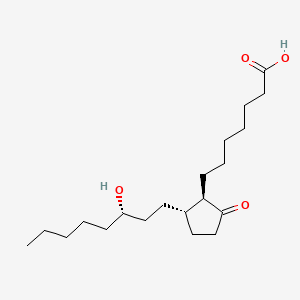
![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)

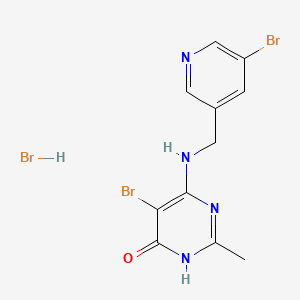
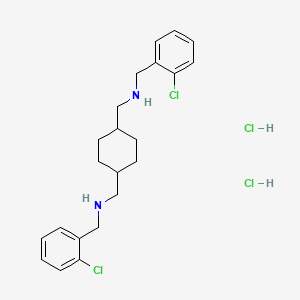
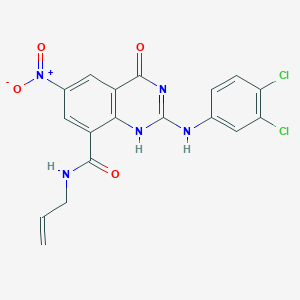
![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)
